N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[2-(3-acetamidophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(15)13-6-7-17-12-5-3-4-11(8-12)14-10(2)16/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHGBXBTHXKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Phenylacetamide Synthesis
The phenylacetamide moiety is typically synthesized via acetylation of 3-aminophenol. In a procedure analogous to the acetylation of p-aminoacetophenone, 3-aminophenol reacts with acetic anhydride in aqueous medium under reflux, yielding 3-acetamidophenol with an 85% yield. This step is critical for establishing the acetamide group’s regioselectivity on the aromatic ring.
Etherification Strategies
Introducing the 2-(acetylamino)ethoxy side chain requires careful handling of the amine functionality to prevent undesired side reactions. A two-step protection-acetylation sequence is often employed:
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Protection : The primary amine in 2-aminoethanol is protected using tert-butoxycarbonyl (Boc) groups, yielding Boc-protected 2-aminoethanol.
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Ether Formation : The protected alcohol is converted to a leaving group (e.g., tosylate or mesylate), enabling Williamson ether synthesis with 3-acetamidophenol under basic conditions (K₂CO₃, acetone).
Detailed Synthetic Pathways
Step 1: Synthesis of 3-Acetamidophenol
3-Aminophenol (10.9 g, 0.1 mol) is dissolved in water (50 mL), and acetic anhydride (12.2 mL, 0.13 mol) is added dropwise. The mixture is refluxed for 2 h, cooled, and filtered to afford 3-acetamidophenol as white crystals (12.1 g, 85% yield).
Step 2: Tosylation of 3-Acetamidophenol
3-Acetamidophenol (14.2 g, 0.085 mol) is dissolved in dry dichloromethane (100 mL) with triethylamine (12.2 mL, 0.087 mol). Tosyl chloride (16.3 g, 0.085 mol) is added at 0°C, and the reaction is stirred for 4 h. The product, 3-acetamidophenyl tosylate, is isolated via extraction (ethyl acetate) and dried (14.8 g, 72% yield).
Step 3: Williamson Ether Synthesis with Boc-Protected 2-Aminoethyl Tosylate
3-Acetamidophenyl tosylate (10.0 g, 0.03 mol) and Boc-protected 2-aminoethyl tosylate (9.2 g, 0.033 mol) are combined in acetone (150 mL) with K₂CO₃ (8.3 g, 0.06 mol). The mixture is refluxed for 12 h, filtered, and concentrated to yield the Boc-protected intermediate (11.5 g, 78% yield).
Step 4: Deprotection and Acetylation
The Boc group is removed using HCl/dioxane (4 M, 50 mL), and the free amine is acetylated with acetic anhydride (3.4 mL, 0.036 mol) in pyridine (30 mL). Purification by recrystallization (ethanol/water) affords N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide (8.9 g, 65% overall yield).
Step 1: Nitro Group Introduction
3-Nitrophenol (13.9 g, 0.1 mol) is reacted with 2-chloroethylamine hydrochloride (12.1 g, 0.105 mol) in DMF (100 mL) with K₂CO₃ (20.7 g, 0.15 mol) at 80°C for 8 h. The product, 3-(2-chloroethoxy)nitrobenzene, is isolated (14.3 g, 75% yield).
Step 2: Hydrogenation and Acetylation
The nitro intermediate (10.0 g, 0.045 mol) is hydrogenated over 10% Pd/C (1.0 g) in ethanol (100 mL) under H₂ (50 psi) at 25°C for 6 h. The resulting amine is acetylated with acetic anhydride (5.1 mL, 0.054 mol) to yield this compound (9.2 g, 82% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 65% | 82% |
| Reaction Steps | 4 | 3 |
| Key Reagents | Tosyl chloride, Boc-protected amine | Pd/C, H₂ |
| Impurity Profile | <0.5% deprotected amine | <0.2% over-acetylated |
| Scalability | Moderate | High |
Method B offers superior yield and scalability, attributed to fewer steps and efficient catalytic hydrogenation. However, Method A provides better control over stereochemistry and functional group compatibility.
Process Optimization and Impurity Control
Solvent Selection
Temperature and Reaction Time
Critical Impurities
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Des-acetyl Impurity : Controlled via excess acetic anhydride and rigorous drying.
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Dimerization : Minimized by maintaining dilute reaction conditions during ether synthesis.
Industrial-Scale Considerations
Large-scale production favors Method B for its catalytic efficiency and reduced waste. Patent US10919855B2 highlights analogous hydrogenation protocols achieving >80% yields with <0.15% impurities. Continuous flow systems further enhance reproducibility, reducing reaction times by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethoxy Chain Variations
N-[3-[2-[2-[4-(Acetylamino)phenoxy]ethoxy]ethoxy]phenyl]acetamide ()
- Structure : Features an extended ethoxy chain (three ethoxy units) compared to the target compound’s single ethoxy linker.
- Properties : Higher molecular weight (372.421 vs. ~264.3 for the target compound) and increased polarity, likely enhancing aqueous solubility. The extended chain may reduce membrane permeability in biological systems.
- Applications: Potential use in drug delivery systems requiring prolonged release due to its larger size .
N1-(2-{2-[2-(Acetylamino)phenoxy]ethoxy}phenyl)acetamide ()
- Structure : Differs in phenyl substitution (para vs. meta position for the ethoxy chain).
- Properties : Similar molecular weight but altered electronic effects due to substitution pattern. Meta substitution may influence binding affinity in receptor-ligand interactions.
- Applications : Likely serves as a precursor for heterocyclic compounds, similar to other N-(substituted phenyl)acetamides .
Amino vs. Acetylamino Modifications
N-[2-(2-Aminoethoxy)phenyl]acetamide Hydrochloride ()
- Structure: Replaces the acetylamino group with a primary amine in the ethoxy chain.
- Properties : Increased basicity and reactivity (e.g., participation in Schiff base formation). The hydrochloride salt enhances water solubility but may limit lipid bilayer penetration.
- Applications : Useful in combinatorial chemistry for generating amine-linked conjugates .
Substituent-Driven Functionalization
Chloro-Substituted Acetamides ()
- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor.
- Structure : Chlorine and alkoxy groups introduce hydrophobicity and electron-withdrawing effects.
- Properties: Enhanced stability against hydrolysis compared to non-halogenated analogs.
- Applications : Widely used as herbicides due to their lipophilicity and soil persistence .
N-(3-Acetyl-2-thienyl)acetamides ()
- Structure : Thiophene ring replaces the phenyl group, with an acetylated amine.
- Properties : Improved metabolic stability (thiophene’s aromaticity reduces oxidative degradation) and altered electronic properties.
- Applications : Serve as intermediates in synthesizing thiophene-based pharmaceuticals or agrochemicals .
Complex Functional Groups ()
- IBB Conjugates (): Incorporate dithianyl and biotinylated groups for chemoselective proteomics.
- GPCR-Targeting Fragments () : Include triazolyl and bicyclic moieties for receptor binding.
- Comparison : The absence of such groups in the target compound limits its direct use in GPCR modulation but highlights structural versatility in acetamide derivatives.
Biological Activity
N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-ethoxyphenol with acetyl chloride and an amine source. The resulting structure features an acetylamino group that can participate in hydrogen bonding, which is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bond Formation : The acetylamino group allows the compound to form hydrogen bonds with various biological molecules, enhancing its binding affinity to target proteins or enzymes.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, leading to various pharmacological effects such as anti-inflammatory and antimicrobial activities.
- Cellular Pathway Modulation : By interacting with cellular pathways, this compound may influence processes such as apoptosis and cell proliferation, making it a candidate for cancer therapeutics .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Anti-Cancer Activity
In vitro studies have demonstrated that this compound possesses anti-proliferative effects against several human cancer cell lines. For instance, it has been evaluated for its efficacy against lung cancer (A549) and head and neck squamous cell carcinoma (HNSCC) lines. Specific derivatives have shown selectivity towards certain cancer types, indicating potential for targeted therapy .
Case Studies
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Anti-Proliferative Activity Evaluation :
A study synthesized a series of compounds related to this compound and evaluated their anti-proliferative activities against human cancer cell lines. The results indicated that modifications in the substituent groups significantly affected the selectivity and potency of these compounds against specific cancer types . -
Enzyme Inhibition Studies :
In another investigation, derivatives were tested for their ability to inhibit key enzymes involved in cancer progression. The results showed that some compounds could effectively inhibit caspase-3, a critical enzyme in apoptosis, suggesting a mechanism by which these compounds could induce cancer cell death .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|
| This compound | 25 | High | Effective against HNSCC |
| Derivative A | 15 | Moderate | Increased potency observed |
| Derivative B | 30 | Low | Less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
